4-(Boc-amino)-1-butanol
Overview
Description
tert-Butyl (4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C9H19NO3 . It is a derivative of carbamic acid and is often used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
Compounds with boc groups are often used in peptide and protein chemistry as protective groups for amines . They prevent unwanted side reactions during the synthesis of complex molecules .
Mode of Action
The Boc group in the compound can be removed under acidic conditions, revealing the amine group . This process is often used in the synthesis of peptides and other complex organic molecules . The Boc group serves as a protective group, preventing unwanted reactions at the amine site during synthesis .
Biochemical Pathways
The removal of the boc group under acidic conditions is a common step in various biochemical synthesis pathways .
Pharmacokinetics
The boc group is known to increase the stability of compounds, potentially affecting their absorption and distribution .
Result of Action
The primary result of the action of this compound in biochemical systems is the protection of amine groups during the synthesis of complex molecules . This allows for more precise control over chemical reactions and the synthesis of specific desired products .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-hydroxybutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 4-aminobutanol . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of tert-butyl (4-hydroxybutyl)carbamate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (4-hydroxybutyl)carbamate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Industry: In industrial applications, it is used in the synthesis of polymers and other materials that require specific functional groups .
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-iodobutyl)carbamate
Comparison: tert-Butyl (4-hydroxybutyl)carbamate is unique due to its hydroxyl functional group, which allows for a wide range of chemical reactions. In contrast, tert-Butyl (4-aminocyclohexyl)carbamate has an amine group, making it more suitable for reactions involving amines . tert-Butyl (4-hydroxyphenyl)carbamate has a phenyl group, which provides different reactivity and applications . tert-Butyl (4-iodobutyl)carbamate contains an iodine atom, making it useful in halogenation reactions .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYMTLVBAVHPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337857 | |
Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75178-87-9 | |
Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-hydroxybutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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